![molecular formula C13H18N2O2 B1464856 (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one CAS No. 1286320-98-6](/img/structure/B1464856.png)
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-[3-(Aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one, also known as AMFP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing both a five-membered ring (furan) and a six-membered ring (piperidine). AMFP is a versatile compound, with a wide range of biological applications and is used in many laboratories for various experiments.
Scientific Research Applications
Analytical Methods and Chemical Properties
- HPLC-DAD Method for Active Pharmaceutical Ingredient (API) Analysis :
- A study by Varynskyi, Parchenko, & Kaplaushenko (2017) developed a highly sensitive method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a related compound, in injection solutions. This method enhances the analysis of such compounds in pharmaceutical applications (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Synthesis and Pharmacological Evaluation
- Synthesis of Novel Derivatives for Antidepressant and Antianxiety Activities :
- Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu (2017) synthesized a series of novel derivatives starting from 2-acetylfuran. These derivatives showed significant antidepressant and antianxiety activities in preclinical tests (Kumar et al., 2017).
Drug Design and Potential Therapeutics
- Antipsychotic Drug Design :
- Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis (2000) explored butyrophenone derivatives with affinities for dopamine and serotonin receptors. These compounds, including aminomethylbenzo[b]furanones, have potential as antipsychotic drugs (Raviña et al., 2000).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation :
- Ashok, Ganesh, Vijaya Lakshmi, & Ravi (2014) conducted a study on (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, showing good antimicrobial activity against certain bacterial and fungal strains (Ashok et al., 2014).
Molecular Analysis and Structural Studies
Spectral and Structural Analysis :
- Mironov, Bagryanskaya, & Shults (2016) synthesized 3-trimethylsiloxy-1-(furan-3-yl)butadiene and studied its reactions with dienophiles, providing insight into the molecular structure and reactions of related furan compounds (Mironov, Bagryanskaya, & Shults, 2016).
Crystallographic Studies of Piperidine Hybrids :
- Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman (2014) presented crystal structures of novel thiophene/phenyl-piperidine hybrid chalcones, contributing to the understanding of molecular geometry and interactions (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).
properties
IUPAC Name |
(E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-11-3-1-7-15(10-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11H,1,3,7,9-10,14H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPDBQXSAORCQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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